N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide
Description
Propriétés
IUPAC Name |
N-benzyl-2-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-3-32(28,29)22-12-8-7-11-19(22)23(27)26(16-17-9-5-4-6-10-17)24-25-20-15-18(30-2)13-14-21(20)31-24/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUTHALVWEVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Common Name : N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide
- CAS Number : 900004-72-0
- Molecular Formula : CHNOS
- Molecular Weight : 466.6 g/mol
Biological Activity Overview
The biological activity of N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular stress responses.
The mechanism by which thiazole derivatives exert their biological effects often involves modulation of cellular pathways related to apoptosis and cell cycle regulation. For example, compounds that inhibit the proteolytic cleavage of caspases have been linked to enhanced cell survival under stress conditions . This suggests that N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide could similarly influence these pathways.
Structure-Activity Relationship (SAR)
The SAR analysis of related thiazole compounds indicates that modifications at specific positions can significantly enhance biological activity. For instance, the introduction of ethylsulfonyl and methoxy groups has been associated with improved potency against certain biological targets .
| Substituent | Effect on Activity |
|---|---|
| Ethylsulfonyl | Enhances solubility and bioavailability |
| Methoxy | Increases binding affinity to target proteins |
Case Studies
- Pancreatic β-cell Protection : A study on benzamide derivatives demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, highlighting the importance of structural modifications in enhancing therapeutic potential . The findings suggest that similar modifications in N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide could yield beneficial effects in diabetes treatment.
- Inhibition of Viral Replication : Research on benzothiazole derivatives indicated inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), suggesting potential antiviral applications . While direct evidence for N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is lacking, its structural analogs provide a basis for exploring similar antiviral properties.
Comparaison Avec Des Composés Similaires
Key Observations :
Enzyme Inhibition and Receptor Antagonism
- ZAC Receptor Antagonism : N-(thiazol-2-yl)-benzamide analogs (e.g., compound 1 in ) exhibit selective antagonism at the zinc-activated cation (ZAC) channel. The 5-methoxy substitution in the target compound mirrors beneficial effects observed in analogs with 5-nitro or 4-tert-butyl groups, which enhance ZAC antagonist potency .
- Enzyme Inhibitory Effects : Benzothiazole derivatives with piperazine or morpholine substituents (e.g., 4i in ) show moderate enzyme inhibition (IC₅₀: 1–10 μM), suggesting that bulky groups like ethylsulfonyl may further optimize activity.
Corrosion Inhibition
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide demonstrates corrosion inhibition efficiency (~80% at 1 mM), attributed to electron-donating NH₂ groups . The target compound’s ethylsulfonyl group, being electron-withdrawing, may reduce this property but improve pharmacological relevance.
NMR Spectral Data
Target Compound : Expected ¹H-NMR peaks include:
Analog 1.2b : Shows distinct peaks at δ 7.66–8.32 ppm for benzothiazole protons, with a sharp singlet for the amide NH at δ 13.26 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
